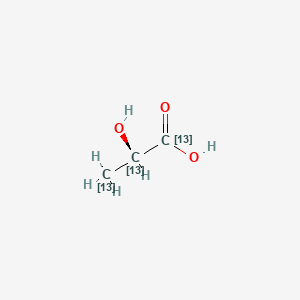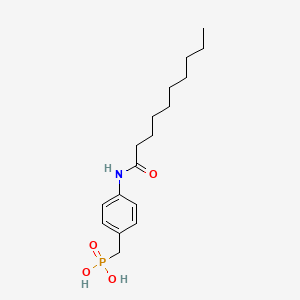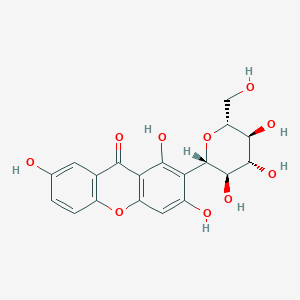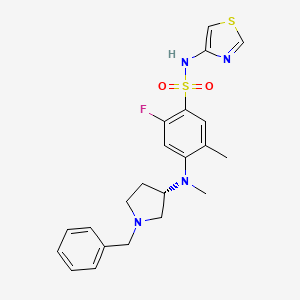
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid, also known as isotopically labeled lactic acid, is a compound where the carbon atoms are labeled with the isotope carbon-13. This labeling allows for detailed studies in various scientific fields, including metabolic pathways and reaction mechanisms. The compound is a chiral molecule, meaning it has a specific orientation in space, which is significant in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose labeled with carbon-13 using specific strains of bacteria that produce lactic acid. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified through various techniques such as crystallization and distillation.
Industrial Production Methods
Industrial production of isotopically labeled lactic acid can be achieved through large-scale fermentation processes. These processes utilize bioreactors where conditions such as pH, temperature, and nutrient supply are carefully controlled to optimize the yield of the labeled product. The purification steps are similar to those used in laboratory-scale synthesis but are scaled up to handle larger volumes.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce pyruvic acid.
Reduction: It can be reduced to produce propionic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Pyruvic acid
Reduction: Propionic acid
Substitution: Various substituted lactic acid derivatives depending on the reagent used
Applications De Recherche Scientifique
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic flux analysis to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy to study metabolic disorders and cancer metabolism.
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. This conversion is crucial in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactic Acid: The non-labeled version of the compound, widely used in food and pharmaceutical industries.
Pyruvic Acid: The oxidized form of lactic acid, involved in energy production in cells.
Propionic Acid: The reduced form of lactic acid, used as a preservative in food.
Uniqueness
The uniqueness of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for detailed studies of metabolic processes and reaction mechanisms that are not possible with non-labeled compounds. This makes it an invaluable tool in research fields requiring precise tracking of carbon atoms.
Propriétés
Numéro CAS |
87684-87-5 |
|---|---|
Formule moléculaire |
C3H6O3 |
Poids moléculaire |
93.056 g/mol |
Nom IUPAC |
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
Clé InChI |
JVTAAEKCZFNVCJ-GCCOVPGMSA-N |
SMILES isomérique |
[13CH3][13C@@H]([13C](=O)O)O |
SMILES canonique |
CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)




![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)

